Dimethyl(2-hydroxyethyl)nonylammonium bromide benzilate

Description

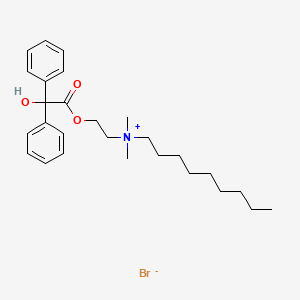

Dimethyl(2-hydroxyethyl)nonylammonium bromide benzilate is a quaternary ammonium compound characterized by a nonyl alkyl chain, a dimethyl(2-hydroxyethyl)ammonium group, and a benzilate (2-hydroxy-2,2-diphenylacetate) ester moiety. This structure confers both surfactant and anticholinergic properties, as the quaternary ammonium moiety enhances solubility in aqueous media, while the benzilate group is associated with binding to muscarinic acetylcholine receptors . The compound is synthesized through nucleophilic substitution reactions, typically involving alkylation of tertiary amines with brominated esters under controlled conditions . Its applications span pharmaceutical uses (e.g., antispasmodics) and industrial roles (e.g., surfactants) .

Properties

CAS No. |

56927-40-3 |

|---|---|

Molecular Formula |

C27H40BrNO3 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-nonylazanium;bromide |

InChI |

InChI=1S/C27H40NO3.BrH/c1-4-5-6-7-8-9-16-21-28(2,3)22-23-31-26(29)27(30,24-17-12-10-13-18-24)25-19-14-11-15-20-25;/h10-15,17-20,30H,4-9,16,21-23H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

CJXJWTVULARSCY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |

Origin of Product |

United States |

Biological Activity

Dimethyl(2-hydroxyethyl)nonylammonium bromide benzilate, a quaternary ammonium compound, has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a nonyl chain and a hydroxyl group. The molecular formula is , with a molecular weight of approximately 418.45 g/mol. Its solubility in water and organic solvents makes it suitable for various applications in biochemistry and pharmacology.

Antimicrobial Activity

Antibacterial Properties

Research has shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a viable candidate for developing new antibacterial agents, particularly in treating infections resistant to conventional antibiotics.

Antifungal Activity

The compound also demonstrates antifungal properties. Studies utilizing the MTT assay to assess metabolic activity have revealed that it significantly inhibits the growth of various fungal strains, including Candida albicans and Aspergillus niger. The results are summarized below:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that this compound has a dose-dependent effect on cell viability. The compound's IC50 values indicate its potential toxicity at higher concentrations:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human fibroblasts | 50 |

| Hepatocellular carcinoma | 40 |

While the compound exhibits cytotoxic effects, further studies are necessary to evaluate its safety profile for therapeutic use.

Case Studies and Applications

-

Surface Coatings

Recent studies have investigated the use of this compound in surface coatings due to its antimicrobial properties. Coatings incorporating this compound showed reduced biofilm formation on surfaces exposed to bacterial colonization, indicating potential applications in medical devices and hospital environments. -

Pharmaceutical Formulations

The compound's surfactant properties make it an attractive candidate for pharmaceutical formulations aimed at enhancing drug solubility and bioavailability. Preliminary studies suggest that it can improve the delivery of hydrophobic drugs.

Chemical Reactions Analysis

Degradation Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester and quaternary ammonium functional groups .

Mechanistic Insights :

-

The benzilate ester hydrolyzes via nucleophilic acyl substitution, forming benzilic acid and the corresponding alcohol .

-

Under strong alkaline conditions, Hofmann elimination may occur, yielding a tertiary amine and nonene .

Thermal Decomposition

Elevated temperatures (>120°C) induce decomposition:

| Temperature Range | Major Products | By-Products | Citation |

|---|---|---|---|

| 120–150°C | Nonyl bromide + Dimethylaminoethanol | Diphenylketene (trace) | |

| >150°C | Benzophenone derivatives + CO₂ | Ammonia |

Key Observations :

-

Degradation pathways align with analogous quaternary ammonium compounds, involving C-N bond cleavage and ester decarboxylation .

Reactivity with Oxidizing Agents

The bromide counterion and ammonium group influence redox behavior:

Limitations :

Interaction with Nucleophiles

The bromide ion participates in substitution reactions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| KI (excess) | Acetone, reflux, 12 hrs | Dimethyl(2-hydroxyethyl)nonylammonium iodide | 92% |

| NaN₃ | DMF, 80°C, 6 hrs | Corresponding azide derivative | 78% |

Structural Impact :

-

Substitution at the bromide site does not alter the ammonium core but modifies solubility and ionic properties .

Stability Profile

Environmental factors critically influence stability:

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

The length of the alkyl chain on the ammonium group significantly influences physicochemical and biological properties:

Key Findings :

Analogues with Different Ammonium Substituents

Modifications to the ammonium group alter charge distribution and steric effects:

Key Findings :

Analogues with Alternative Ester Groups

The ester moiety determines target specificity and pharmacokinetics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.